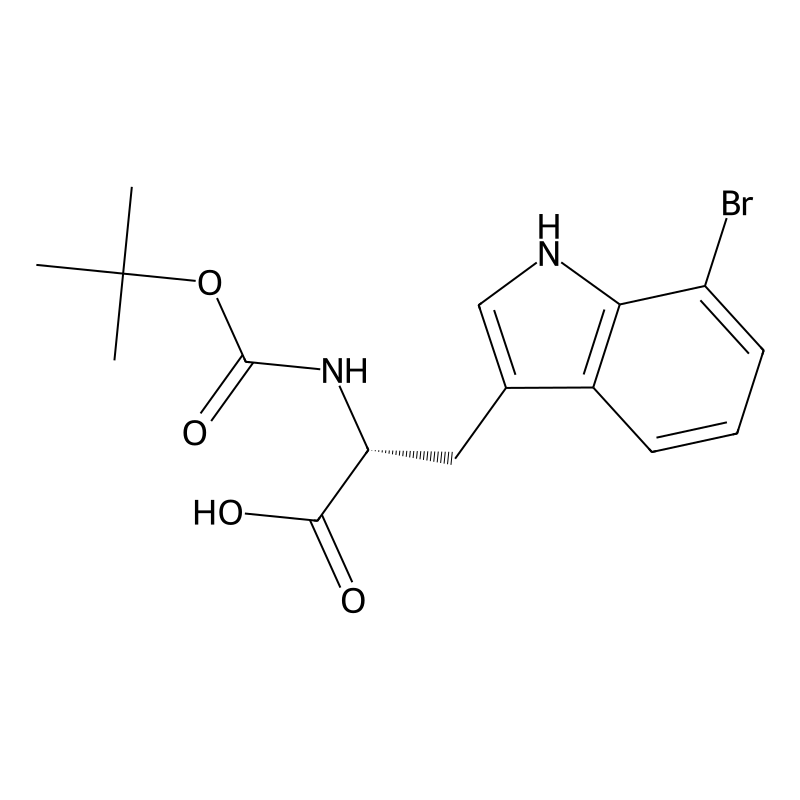Boc-7-Bromo-D-tryptophan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Boc-7-Bromo-D-Tryptophan is a derivative of the amino acid tryptophan, specifically modified by the addition of a bromine atom at the 7-position of the indole ring. The compound is characterized by its molecular formula C₁₆H₁₉BrN₂O₄ and a molecular weight of 383.24 g/mol. The "Boc" (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, making it valuable in peptide synthesis and organic chemistry applications. This compound is part of a broader class of brominated tryptophans, which have garnered interest due to their potential biological activities and applications in drug development.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.
- Peptide Bond Formation: The protected amino group can react with carboxylic acids or activated esters to form peptides.
- Deprotection: The Boc group can be removed under acidic conditions, exposing the free amine for further reactions.
These reactions are essential for synthesizing complex peptides and studying structure-activity relationships in pharmacological contexts.
Boc-7-Bromo-D-Tryptophan exhibits various biological activities, particularly in neuropharmacology. Bromotryptophan derivatives have been studied for their roles as:
- Anticonvulsants: They may modulate neurotransmitter systems, providing therapeutic effects in seizure disorders.
- Sleep-Inducing Agents: Some studies suggest that brominated tryptophans can influence sleep patterns by affecting serotonin pathways.
- Anthelmintic Agents: Compounds containing bromotryptophan have shown efficacy against parasitic infections, particularly those caused by helminths .
Several synthesis methods for Boc-7-Bromo-D-Tryptophan have been developed:
- Halogenation of Tryptophan: This involves brominating tryptophan at the 7-position using brominating agents, followed by protection of the amino group with the Boc group.
- Enzymatic Resolution: Optical resolution techniques utilizing enzymes like D-aminoacylase can yield enantiopure forms of bromotryptophans from racemic mixtures .
- Regioselective Indole Alkylation: A two-step process where unprotected bromoindoles are alkylated to introduce the bromine at the desired position .
These methods highlight the versatility and accessibility of Boc-7-Bromo-D-Tryptophan for research and industrial applications.
Boc-7-Bromo-D-Tryptophan finds applications in various fields:
- Peptide Synthesis: Its use as a building block in peptide synthesis allows researchers to explore new therapeutic peptides.
- Drug Development: The compound's unique biological properties make it a candidate for developing novel drugs targeting neurological disorders and parasitic infections.
- Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways involving tryptophan derivatives .
Research has indicated that Boc-7-Bromo-D-Tryptophan interacts with several biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, impacting serotonin levels.
- Receptor Modulation: Studies suggest that bromotryptophans can modulate receptor activity, influencing neuronal excitability and signaling pathways .
These interactions underline its potential as a pharmacological agent.
Boc-7-Bromo-D-Tryptophan shares structural similarities with other halogenated tryptophans and derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Bromo-D-Tryptophan | Bromination at position 7 without Boc protection | Directly involved in neurotransmitter modulation |
| 6-Bromo-D-Tryptophan | Bromination at position 6 | Different receptor interaction profile |
| 5-Bromo-L-Tryptophan | Bromination at position 5 | Potential anti-cancer properties |
| 7-Chloro-D-Tryptophan | Chlorination instead of bromination | Different biological activity |
Boc-7-Bromo-D-Tryptophan's unique combination of a protective group and specific halogenation position distinguishes it from these similar compounds, enhancing its utility in synthetic chemistry and biological research.








